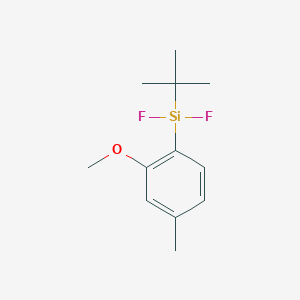
tert-Butyl(difluoro)(2-methoxy-4-methylphenyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl(difluoro)(2-methoxy-4-methylphenyl)silane is an organosilicon compound with the molecular formula C12H19F2OSi. It is characterized by the presence of a tert-butyl group, two fluorine atoms, a methoxy group, and a methylphenyl group attached to a silicon atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(difluoro)(2-methoxy-4-methylphenyl)silane typically involves the reaction of 2-methoxy-4-methylphenylsilane with tert-butyl chloride and a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully monitored to prevent side reactions and ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl(difluoro)(2-methoxy-4-methylphenyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce silanes with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid, lithium aluminum hydride, and various nucleophiles. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and substituted silanes, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
tert-Butyl(difluoro)(2-methoxy-4-methylphenyl)silane has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel pharmaceuticals.
Industry: It is used in the production of specialty polymers and materials with unique properties, such as enhanced thermal stability and resistance to chemical degradation
Mécanisme D'action
The mechanism of action of tert-Butyl(difluoro)(2-methoxy-4-methylphenyl)silane involves its interaction with molecular targets through its silicon atom. The silicon atom can form stable bonds with various functional groups, facilitating the formation of complex structures. The pathways involved in its reactivity include nucleophilic substitution and addition reactions, which are influenced by the electronic and steric properties of the substituents attached to the silicon atom .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to tert-Butyl(difluoro)(2-methoxy-4-methylphenyl)silane include:
- tert-Butyl(difluoro)(phenyl)silane
- tert-Butyl(difluoro)(4-methylphenyl)silane
- tert-Butyl(difluoro)(2-methoxyphenyl)silane
Uniqueness
What sets this compound apart from these similar compounds is the presence of both methoxy and methyl groups on the phenyl ring. This unique combination of substituents imparts distinct electronic and steric properties to the compound, influencing its reactivity and applications in various fields .
Propriétés
Numéro CAS |
647842-30-6 |
|---|---|
Formule moléculaire |
C12H18F2OSi |
Poids moléculaire |
244.35 g/mol |
Nom IUPAC |
tert-butyl-difluoro-(2-methoxy-4-methylphenyl)silane |
InChI |
InChI=1S/C12H18F2OSi/c1-9-6-7-11(10(8-9)15-5)16(13,14)12(2,3)4/h6-8H,1-5H3 |
Clé InChI |
YDLBARLIDRWQKO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)[Si](C(C)(C)C)(F)F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



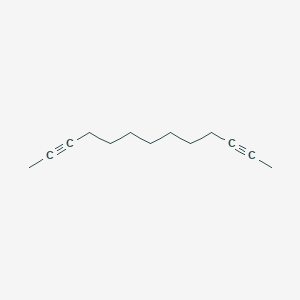
![Acetamide,N-(2,6-dimethylphenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B12588434.png)
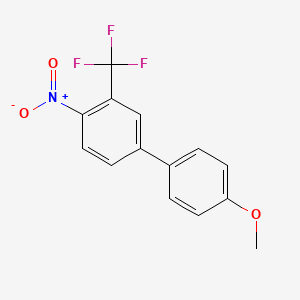
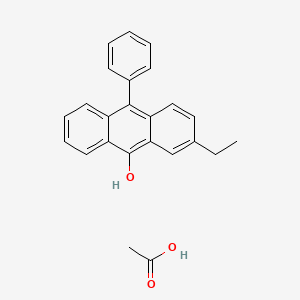
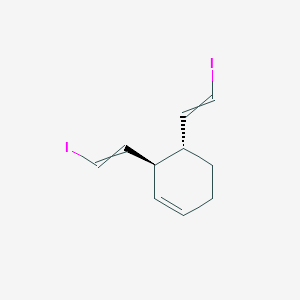
![1,3,2-Dioxarsolane, 2-[2,6-bis(1-methylethyl)phenoxy]-4,5-dimethyl-](/img/structure/B12588459.png)
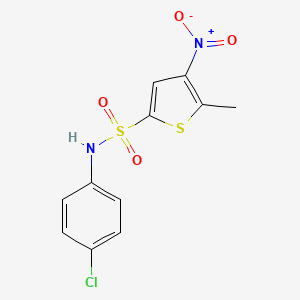
![4-[(2S)-Butan-2-yl]-5-methoxy-2-methyl-1,3-oxazole](/img/structure/B12588465.png)
![N-Cyclopropyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide](/img/structure/B12588474.png)
![5-Chloro-2-hydroxy-N-[3-(2-pyridinyl)benzyl]benzamide](/img/structure/B12588489.png)
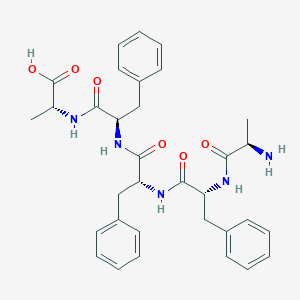
![1-Phenyl-3-[2-(phenylsulfanyl)anilino]but-2-en-1-one](/img/structure/B12588499.png)
![cis-2-(3-Pyridinyl)octahydropyrrolo[3,4-c]pyrrole Dihydrochloride](/img/structure/B12588508.png)
